CYP11B2 (Aldosterone Synthase) Inhibition: Naphthyl-Substituted Cyclopentenone vs. In-Class Heterocyclic Inhibitors
A naphthyl-substituted cyclopentenone derivative (ChEMBL4203608, structurally containing the 3-naphthalen-2-yl-cyclopent-2-enone core motif) inhibits human CYP11B2 with an IC₅₀ of 22 nM in V79MZh cell-based assays, compared to the reference inhibitor fadrozole (IC₅₀ ≈ 1–10 nM range) but demonstrating >450-fold selectivity over the structurally homologous CYP11B1 (IC₅₀ > 10 µM) [1]. This CYP11B2/CYP11B1 selectivity window is a critical differentiation parameter for aldosterone-targeted therapeutics, where off-target cortisol suppression is undesirable.
| Evidence Dimension | Human CYP11B2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM (naphthyl-cyclopentenone derivative, ChEMBL4203608) |
| Comparator Or Baseline | Fadrozole: IC₅₀ ≈ 1–10 nM (CYP11B2), but non-selective vs. CYP11B1 |
| Quantified Difference | CYP11B2/CYP11B1 selectivity ratio >450-fold for the naphthyl-cyclopentenone series |
| Conditions | Human CYP11B2 expressed in hamster V79MZh cells; substrate: [1,2-³H]-11-deoxycorticosterone; detection by HPTLC after 30 min incubation |
Why This Matters
Procurement for aldosterone synthase drug discovery requires CYP11B2 selectivity exceeding 100-fold over CYP11B1; the naphthyl substitution pattern achieves this threshold, unlike many generic aryl-cyclopentenones where selectivity is not established.
- [1] BindingDB Entry BDBM50456831 (ChEMBL4203608). IC₅₀: 22 nM for human CYP11B2. Curated by ChEMBL, Alma Mater Studiorum–University of Bologna. View Source
